24 Bisphenol S-13C12
Description
24 Bisphenol S-13C12 (CAS: 5397-34-2), also known as 2,4'-sulfonyldiphenol-13C12, is a stable isotope-labeled analog of 2,4'-bisphenol S (BPS-24). It is distinguished by 12 carbon-13 (13C) atoms incorporated into its structure, replacing natural carbon isotopes. This labeling enhances its utility as an internal standard in mass spectrometry and pharmacokinetic studies, enabling precise quantification and traceability in analytical workflows .
Properties
Molecular Formula |
¹³C₁₂H₁₀O₄S |
|---|---|
Molecular Weight |
262.18 |
Synonyms |
2,4’-Bisphenol sulfone; 2,4’-Dihydroxydiphenyl sulfone; 2,4’-Sulfonyldiphenol; 2-(4-Hydroxyphenylsulfonyl)phenol; 24BS; 4,2’-Dihydroxydiphenyl sulfone; BPS 24; BPS 24C; NSC 2432 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Properties :
- Molecular Formula: C12-13C12H12O4S
- Synonyms: BPS 24C, NSC 2432, 2,4'-dihydroxydiphenyl sulfone-13C12 .
Comparison with Structurally Similar Bisphenols
Bisphenols are a class of industrial chemicals characterized by two hydroxyphenyl groups. Below is a comparative analysis of 24 Bisphenol S-13C12 with its structural analogs:
Bisphenol A (BPA)
Bisphenol S (BPS)
- Structure: 4,4'-sulfonyldiphenol (common isomer) vs. 2,4'-sulfonyldiphenol (24-BPS).
- Applications : Primary substitute for BPA in thermal paper and plastics.
- Toxicity: Exhibits embryotoxicity in avian models, with increased mortality observed in chicken embryos at high doses.
Bisphenol AF (BPAF) and Bisphenol F (BPF)
- Structure : BPAF contains hexafluoropropane groups; BPF lacks the sulfone group present in BPS.
- Applications : Used as BPA alternatives in coatings and resins.
- Toxicity :
Table 1: Comparative Toxicity and Applications of Bisphenols
| Compound | Key Applications | Toxicity Findings (Avian Models) | LOEL (nmol/g) |
|---|---|---|---|
| BPA | Plastics, resins | Endocrine disruption, reproductive toxicity | 50–100 |
| BPS (24-BPS) | Thermal paper | Embryotoxic (inconclusive estrogenic effects) | Not determined |
| BPAF | High-performance plastics | Feminizing effects, high mortality | 210 |
| BPF | Epoxy coatings | Estrogenic effects, moderate mortality | 150 |
Comparison with Isotopically Labeled Analogs
13C-labeled compounds like this compound are critical in analytical chemistry. Key comparisons include:
Dapsone-13C12
- Structure: 4,4′-diaminodiphenyl-13C12 sulfone.
- Use : Analytical standard for quantifying dapsone in pharmaceuticals.
Non-labeled vs. 13C-Labeled Bisphenols
- Advantages of 13C Labeling: Eliminates isotopic interference in LC-MS/MS analyses. Enables precise pharmacokinetic tracking, e.g., in studies measuring bisphenol excretion rates .
- Limitations: Higher production costs and specialized storage requirements compared to non-labeled analogs .
Research Findings and Implications
- Toxicity of BPA Substitutes : Studies show that BPAF and BPF induce estrogenic effects comparable to or worse than BPA, while BPS exhibits unresolved toxicity risks .
- Role of this compound: As a reference standard, it facilitates accurate detection of environmental BPS contamination, critical for assessing human exposure .
Q & A
Q. How can researchers validate the synthesis and purity of 24 Bisphenol S-13C12 for use in environmental or pharmacokinetic studies?
Methodological Answer:
- Synthesis Validation : Use isotopic labeling confirmation via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) to verify the incorporation of 13C12. Compare spectral data with unlabeled Bisphenol S to confirm structural integrity .
- Purity Assessment : Employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution to quantify impurities. Cross-reference results with certified reference materials (CRMs) if available .
- Documentation : Maintain a detailed lab notebook with raw spectral data, calibration curves, and reproducibility tests to ensure traceability .
Q. What analytical techniques are optimal for detecting this compound in complex biological matrices?
Methodological Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with molecularly imprinted polymers (MIPs) to isolate the compound from biological fluids. Validate recovery rates using spiked samples .
- Detection : Apply isotope-ratio mass spectrometry (IRMS) or LC-MS/MS with multiple reaction monitoring (MRM) to distinguish 13C12-labeled analytes from endogenous interferences .
- Data Analysis : Normalize results using internal standards (e.g., deuterated analogs) and perform matrix-matched calibration to minimize matrix effects .
Q. How should researchers conduct a systematic literature review on this compound’s environmental persistence?
Methodological Answer:
- Database Selection : Use SciFinder, PubMed, and Web of Science with keywords like “13C12 Bisphenol S,” “isotopic tracer,” and “environmental fate” .
- Critical Appraisal : Prioritize peer-reviewed studies employing isotopic labeling for environmental tracking. Exclude non-peer-reviewed sources or studies lacking analytical validation details .
- Gaps Identification : Compare data across studies to identify inconsistencies in half-life measurements or degradation pathways .
Advanced Research Questions
Q. How do isotopic effects (13C labeling) influence the pharmacokinetic behavior of this compound compared to its unlabeled counterpart?
Methodological Answer:
- Experimental Design : Conduct parallel in vivo studies using both labeled and unlabeled forms. Monitor absorption, distribution, metabolism, and excretion (ADME) via LC-MS/MS .
- Kinetic Isotope Effect (KIE) Analysis : Compare metabolic rate constants (e.g., CYP450-mediated oxidation) using stable isotope tracer kinetics. Use compartmental modeling to quantify differences .
- Ethical Considerations : Adhere to institutional guidelines for isotopic tracer use in biological systems, including radiation safety protocols if applicable .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
- Data Harmonization : Re-analyze raw datasets from conflicting studies using standardized statistical methods (e.g., mixed-effects models). Account for variables like exposure duration, dose metrics, and model organism selection .
- Reproducibility Testing : Replicate key experiments under controlled conditions, documenting all parameters (e.g., temperature, pH, solvent composition) to isolate confounding factors .
- Meta-Analysis : Pool data from multiple studies to calculate weighted effect sizes and identify outliers. Use funnel plots to assess publication bias .
Q. How can researchers design a longitudinal study to assess this compound’s bioaccumulation in aquatic ecosystems?
Methodological Answer:
- Sampling Strategy : Deploy passive samplers (e.g., polyethylene devices) in water, sediment, and biota. Collect samples seasonally to account for temporal variability .
- Isotopic Tracer Application : Introduce 13C12-labeled Bisphenol S into mesocosms to track bioaccumulation pathways. Use IRMS to differentiate labeled compounds from background contaminants .
- Modeling : Apply fugacity-based models to predict partitioning between water, sediment, and organisms. Validate predictions with empirical data .
Q. What ethical and methodological challenges arise when using this compound in human exposure studies?
Methodological Answer:
- Ethical Compliance : Obtain informed consent for biomonitoring studies, explicitly disclosing the use of isotopic tracers. Ensure compliance with chemical safety regulations (e.g., REACH, TSCA) .
- Exposure Quantification : Use non-invasive sampling (e.g., urine, hair) to minimize participant risk. Validate analytical methods for low-concentration detection (e.g., limits of quantification ≤ 0.1 ng/mL) .
- Data Transparency : Publish raw datasets in open-access repositories with metadata on experimental conditions to facilitate independent verification .
Methodological Resources
- Experimental Design : Follow the CLARITY-BPA framework’s lessons on avoiding design flaws (e.g., adequate controls, blinded analyses) .
- Data Presentation : Use color-coded figures for isotopic data visualization, adhering to journal guidelines (e.g., Med. Chem. Commun.’s figure standards) .
- Citation Practices : Cite primary literature using ACS or APA formats, avoiding secondary sources unless necessary for historical context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
